molecular formula C23H16ClNO5S B4815470 Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carbo xylate

Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carbo xylate

Cat. No.: B4815470
M. Wt: 453.9 g/mol
InChI Key: LQLHAJLOIQSKLX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a chlorophenyl group, an oxochromenyl group, and an ethyl ester group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Attachment of the Oxochromenyl Group: The oxochromenyl group can be attached through a nucleophilic substitution reaction using 3-bromo-2-oxochromene and a suitable base.

    Formation of the Ethyl Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiophenes with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiophene derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-bromophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carboxylate
  • Ethyl 4-(4-methylphenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carboxylate

Uniqueness

Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thiophene and oxochromenyl groups also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO5S/c1-2-29-23(28)19-17(13-7-9-15(24)10-8-13)12-31-21(19)25-20(26)16-11-14-5-3-4-6-18(14)30-22(16)27/h3-12H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLHAJLOIQSKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carbo xylate
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Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carbo xylate
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Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carbo xylate
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Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carbo xylate
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Ethyl 4-(4-chlorophenyl)-2-[(2-oxochromen-3-yl)carbonylamino]thiophene-3-carbo xylate

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